molecular formula C11H20O3 B1381020 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid CAS No. 1600605-61-5

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid

Cat. No. B1381020
CAS RN: 1600605-61-5
M. Wt: 200.27 g/mol
InChI Key: ITWGUQBIOFVUEC-UHFFFAOYSA-N
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Description

“4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1600605-61-5 . It has a molecular weight of 200.28 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(sec-butoxy)cyclohexane-1-carboxylic acid . The InChI code is 1S/C11H20O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 200.28 .

Scientific Research Applications

Environmental Science

Lastly, this compound can be used in environmental science research to develop eco-friendly materials and chemicals. Its biodegradability and potential for creating non-toxic products make it an attractive option for developing sustainable solutions.

Each of these applications leverages the chemical properties of 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid , particularly its carboxylic acid group, to fulfill specific roles in scientific research and industry .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-butan-2-yloxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWGUQBIOFVUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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